![molecular formula C24H38NO4 B605644 Aspergillin PZ CAS No. 483305-08-4](/img/structure/B605644.png)
Aspergillin PZ
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Overview
Description
Aspergillin PZ is a novel isoindole-alkaloid from Aspergillus awamori . It was first isolated in 2002 from Aspergillus awamori following a screen for antitumor and antifungal leads .
Synthesis Analysis
The synthesis of Aspergillin PZ has been achieved through a biomimetic approach . This process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels-Alder reaction that features high regio- and stereoselectivity .
Molecular Structure Analysis
The structure of Aspergillin PZ was elucidated on the basis of spectral data, especially by 2D NMR, and finally confirmed by an X-ray analysis . The molecular formula of Aspergillin PZ is C24H35NO4 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Aspergillin PZ include a high-pressure Diels-Alder reaction . This reaction features high regio- and stereoselectivity .
Physical And Chemical Properties Analysis
Aspergillin PZ has a molecular weight of 401.54 . More detailed physical and chemical properties are not provided in the search results.
Scientific Research Applications
Biomimetic Synthesis
Aspergillin PZ has been used in the field of biomimetic synthesis . A rapid synthesis of aspochalasin D, a member of the cytochalasans family, was developed using Aspergillin PZ. The process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels–Alder reaction that features high regio- and stereoselectivity .
Antimicrobial Activity
Aspergillin PZ has been studied for its antimicrobial properties . The antimicrobial activity of Aspergillin PZ was determined using the disc diffusion method against different bacteria . However, the antimicrobial activity was found to be relatively low .
Antioxidant Activity
Aspergillin PZ has been found to have antioxidant properties . The antioxidant property of Aspergillin PZ was determined by measuring the level of DPPH free radical scavenging . High concentrations of Aspergillin PZ showed apparent DPPH free radical scavenging activity, while the scavenging activity was quite low at low concentrations .
Anticancer Activity
Aspergillin PZ has been studied for its potential anticancer effects . Both Aspergillin PZ and terphenyllin compounds showed significant anticancer activity on human prostate cancer cell lines (PC3 and LNCaP) and over cancer cell line (A2780) .
Natural Product Discovery
Aspergillin PZ has been used in the process of piloting a new approach to natural product discovery . This approach involves isolating microorganisms from systematically determined geographic sites and studying their bioactive compounds .
Study of Cytochalasans
Aspergillin PZ, being a member of the cytochalasans, a large family of polyketide natural products with potent bioactivities, has been used to gain insight into their structural diversity and innate reactivity .
Future Directions
The synthesis of Aspergillin PZ provides valuable insights into the structural diversity and innate reactivity of the cytochalasans, a large family of polyketide natural products . This work could pave the way for the development of new synthetic methods and the discovery of new bioactive compounds .
properties
IUPAC Name |
(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDMONQDXTWHN-XLFKICHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspergillin PZ |
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